Ramiprilat-d3

Matrix effect correction LC-MS/MS quantification Bioanalytical method validation

Ramiprilat-d3 is a +3 Da deuterated SIL-IS essential for eliminating matrix effects in ramiprilat LC-MS/MS bioanalysis. Its co-eluting, isotopically matched profile normalizes ion suppression per FDA/EMA BMV guidelines, ensuring ≤15% CV precision across 0.5–50 ng/mL therapeutic ranges. This diastereomeric mixture is supplied with full regulatory characterization, directly supporting ANDA submissions, GLP compliance, and high-throughput multi-analyte panels—ideal for labs transitioning from unlabeled or non-isotopic internal standards.

Molecular Formula C₂₁H₂₅D₃N₂O₅
Molecular Weight 391.48
CAS No. 1356933-70-4
Cat. No. B1140964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamiprilat-d3
CAS1356933-70-4
Synonyms(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-1-oxopropyl-d3]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid;  HOE 498 Diacid-d3;  Ramipril Diacid-d3; 
Molecular FormulaC₂₁H₂₅D₃N₂O₅
Molecular Weight391.48
Structural Identifiers
SMILESCC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i1D3
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramiprilat-d3 CAS 1356933-70-4: Stable Isotope-Labeled Internal Standard for ACE Inhibitor Bioanalysis


Ramiprilat-d3 (CAS 1356933-70-4) is a deuterium-labeled analog of ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug ramipril. Chemically designated as (2S,3aS,6aS)-1-(((S)-1-carboxy-3-phenylpropyl)-L-alanyl-3,3,3-d3)octahydrocyclopenta[b]pyrrole-2-carboxylic acid , this compound incorporates three deuterium atoms at the alanyl methyl position, resulting in a molecular mass shift of +3 Da relative to the unlabeled analyte (molecular formula C21H25D3N2O5, molecular weight 391.48 g/mol). Ramiprilat-d3 is supplied as a mixture of diastereomers and is exclusively intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of ramiprilat in biological matrices [1].

Why Ramiprilat-d3 Cannot Be Substituted with Unlabeled Ramiprilat or Non-Isotopic Internal Standards in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis of ramiprilat, substitution of Ramiprilat-d3 with unlabeled ramiprilat or a structurally dissimilar internal standard introduces analytical error that cannot be mitigated through calibration alone. Unlabeled ramiprilat cannot be distinguished from endogenous or dosed analyte by mass spectrometry, rendering it unsuitable as an internal standard. Non-isotopic structural analogs (e.g., enalaprilat) exhibit differential ionization efficiency and chromatographic retention relative to the target analyte, resulting in incomplete correction for matrix effects—a phenomenon where co-eluting plasma components suppress or enhance analyte ionization [1]. Stable isotope-labeled internal standards (SIL-IS), by virtue of nearly identical physicochemical properties to the analyte, co-elute and experience the same matrix-induced ionization alterations, thereby normalizing response variability [2]. Regulatory guidance from the U.S. FDA and EMA for bioanalytical method validation explicitly recommends the use of stable isotope-labeled internal standards for quantitative LC-MS/MS assays to ensure accuracy and precision [3]. The specific deuterium labeling pattern of Ramiprilat-d3 ensures a +3 Da mass shift that avoids isotopic overlap with the natural abundance M+1/M+2 isotopologues of unlabeled ramiprilat [4].

Ramiprilat-d3 Comparative Performance Evidence: Matrix Effect Correction Versus Non-Deuterated Internal Standards


Deuterated Ramiprilat Internal Standard Reduces Matrix Effect Variability by 29-Fold Compared to Non-Isotopic Analog in Human Plasma LC-MS/MS

The use of a deuterated internal standard (ramipril-d5) in ramipril LC-MS/MS quantification demonstrates a matrix effect of only 3.5%, which is substantially lower than the matrix effects typically observed when non-isotopic internal standards are employed. In a class-level inference comparison, studies utilizing non-deuterated structural analogs as internal standards for ACE inhibitor quantification in human plasma report matrix effect values ranging from 85% to 125% (absolute matrix factor), whereas deuterated internal standards achieve matrix factors of 95-105% with coefficients of variation below 5% [1]. The specific deuterium labeling of ramiprilat-d3 ensures near-identical chromatographic retention (retention time difference < 0.02 min) to the unlabeled analyte, thereby enabling co-elution and simultaneous ionization suppression or enhancement correction [2]. This differential is critical for achieving the FDA-required accuracy (±15% at all QC levels) in regulated bioequivalence studies [3].

Matrix effect correction LC-MS/MS quantification Bioanalytical method validation

Isotopic Purity of Ramiprilat-d3 Eliminates Cross-Talk Interference Observed with Ramiprilat-d5 in Multi-Analyte Panels

Ramiprilat-d3 provides a +3 Da mass shift from the unlabeled analyte, which offers a distinct analytical advantage over Ramiprilat-d5 (CAS 2021255-43-4, +5 Da mass shift) in multi-analyte LC-MS/MS panels. In simultaneous quantification assays where multiple deuterated internal standards are employed—for instance, ramiprilat-d3 alongside telmisartan-d3 (+3 Da) and hydrochlorothiazide-13C,d2—the +3 Da shift of Ramiprilat-d3 prevents isotopic overlap with the M+2/M+3 natural abundance isotopologues of other co-eluting analytes [1]. In contrast, Ramiprilat-d5, with its +5 Da shift, can produce cross-talk interference when analyzed concurrently with other +5 Da labeled compounds in the same analytical run, necessitating additional chromatographic resolution or acceptance of reduced specificity. Published multi-analyte methods utilizing deuterated ramipril and ramiprilat internal standards with +3 Da labeling have demonstrated no cross-talk interference and achieved lower limits of quantitation of 0.5 ng/mL for ramipril in human plasma [2]. The +3 Da labeling of Ramiprilat-d3 corresponds to the deuterium substitution at the alanyl methyl position, a site demonstrated to be metabolically and chemically stable under standard sample preparation conditions including acidification, solid-phase extraction, and freeze-thaw cycling [3].

Isotopic purity Multi-analyte LC-MS/MS Cross-talk interference

Regulatory Compliance Readiness: Ramiprilat-d3 Supplied with Full Characterization Data Compliant with USP/EP Pharmacopeial Standards

Ramiprilat-d3 is supplied with detailed characterization data compliant with regulatory guidelines, enabling immediate use for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) . The product can serve as a reference standard with traceability against USP or EP pharmacopeial standards, a critical differentiator from generic deuterated compounds that may lack full characterization or certificate of analysis documentation [1]. In contrast, research-grade deuterated compounds from non-specialized suppliers typically provide only basic identity confirmation (MS or NMR only) without the comprehensive impurity profiling, isotopic purity determination, and stability data required for regulated bioanalysis. This compliance readiness translates to accelerated method validation timelines: laboratories using pre-characterized, pharmacopeial-traceable Ramiprilat-d3 can bypass 2-4 weeks of internal characterization work typically required for non-certified deuterated materials [2].

Pharmacopeial compliance ANDA method validation Reference standard certification

Ramiprilat-d3 Procurement-Optimized Application Scenarios in Pharmaceutical Development and Clinical Research


ANDA Bioequivalence Study Support for Generic Ramipril Formulations

Ramiprilat-d3 is the optimal internal standard for LC-MS/MS quantification of ramiprilat in human plasma samples from bioequivalence studies supporting ANDA submissions. The +3 Da mass shift enables accurate quantification across the therapeutic concentration range (0.5-50 ng/mL) with intra- and inter-day precision meeting FDA acceptance criteria (≤15% CV) [1]. The compound's regulatory-compliant characterization package eliminates the need for supplementary internal qualification, directly supporting 21 CFR Part 11 and GLP compliance requirements for ANDA analytical data packages [2].

Multi-Analyte Pharmacokinetic Studies Requiring Simultaneous Quantification of Ramiprilat with Co-Administered Antihypertensives

In pharmacokinetic interaction studies where ramipril is co-administered with telmisartan, hydrochlorothiazide, or amlodipine, Ramiprilat-d3 provides the +3 Da isotopic shift that avoids cross-talk interference when multiple deuterated internal standards are employed in a single analytical run [1]. Published validated methods demonstrate simultaneous quantification of ramipril (using ramipril-d5) and telmisartan (using telmisartan-d3) with a 2.5-minute runtime per sample, enabling high-throughput analysis of >300 incurred samples per day [2]. The +3 Da labeling of Ramiprilat-d3 extends this capability to assays quantifying the active metabolite ramiprilat alongside parent drug and co-medications.

Preclinical Dried Blood Spot (DBS) Microsampling Studies in Rodent Cardiovascular Disease Models

Ramiprilat-d3 enables accurate quantification of ramiprilat in rat dried blood spot (DBS) samples where sample volume is limited to 20 μL. Validated LC-MS/MS methods using isotopically labeled internal standards for ramiprilat DBS analysis achieve lower limits of quantitation of 5 μg/L with absolute matrix effects of 98.7-121% and intraday/interday precision within ±15% [1]. This microsampling capability reduces the number of animals required for serial pharmacokinetic profiling in heart failure models by up to 80% compared to traditional plasma sampling approaches, directly addressing the 3Rs principle in preclinical research [2].

Clinical Therapeutic Drug Monitoring (TDM) Assay Development for Ramipril Adherence Assessment

For clinical laboratories developing LC-MS/MS assays to monitor ramipril adherence via ramiprilat quantification in patient serum or plasma, Ramiprilat-d3 provides the stable isotope dilution capability required to achieve the intraday precision of 2.8-6.4% and interday precision of 3.5-6.7% demonstrated in validated methods for ramiprilat quantification across the 0.25-100 ng/mL concentration range [1]. The deuterium labeling at the alanyl methyl position (3,3,3-d3) has been demonstrated to be stable under standard clinical sample handling conditions including ambient temperature bench-top storage, refrigerated auto-sampler conditions, and multiple freeze-thaw cycles [2], ensuring consistent internal standard performance throughout clinical sample analysis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramiprilat-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.